molecular formula C19H20F3N7O B214883 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

Katalognummer B214883
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: ABCKBUWIUXWQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor effects, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been found to exhibit other biochemical and physiological effects. Studies have shown that it possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis. Additionally, it has been found to exhibit neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its potent pharmacological activity. This makes it a valuable tool for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, its ability to enhance the efficacy of chemotherapeutic agents makes it a promising candidate for combination therapy.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Zukünftige Richtungen

There are several future directions for research on 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of research is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and to identify potential targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of the compound in clinical trials, with the ultimate goal of developing it into a viable therapeutic agent for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-4-(trifluoromethyl)pyrimidine to yield 5-(4-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine. This intermediate is then reacted with sodium azide and copper sulfate to form 5-(4-methylphenyl)-4-(trifluoromethyl)-1H-tetrazole. Finally, the tetrazole intermediate is reacted with 3,5-dimethylmorpholine in the presence of a base to yield the final product.

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications. One of the most significant areas of research has been in the field of oncology. Studies have shown that this compound exhibits potent antitumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapeutic agents, making it a promising candidate for combination therapy.

Eigenschaften

Produktname

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine

Molekularformel

C19H20F3N7O

Molekulargewicht

419.4 g/mol

IUPAC-Name

3,5-dimethyl-4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H20F3N7O/c1-11-4-6-14(7-5-11)29-17(25-26-27-29)15-8-23-18(24-16(15)19(20,21)22)28-12(2)9-30-10-13(28)3/h4-8,12-13H,9-10H2,1-3H3

InChI-Schlüssel

ABCKBUWIUXWQCV-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

Kanonische SMILES

CC1COCC(N1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.